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Compound of Interest

Compound Name: 3-(butylthio)propanoic acid

Cat. No.: B1346146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 3-(butylthio)propanoic acid. The document details the expected data from key analytical

techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,

and Mass Spectrometry (MS)—and outlines the standard experimental protocols for their

acquisition. This guide is intended to assist researchers in the identification, purification, and

quality control of 3-(butylthio)propanoic acid.

Chemical Structure and Properties
IUPAC Name: 3-(Butylsulfanyl)propanoic acid

Molecular Formula: C₇H₁₄O₂S

Molecular Weight: 162.25 g/mol [1]

CAS Number: 22002-73-9[1]

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 3-
(butylthio)propanoic acid. These values are derived from established principles of

spectroscopy and analysis of structurally similar compounds.
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Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H COOH

~2.75 Triplet 2H -S-CH₂-CH₂-COOH

~2.65 Triplet 2H -S-CH₂-CH₂-COOH

~2.55 Triplet 2H -S-CH₂-CH₂-CH₂-CH₃

~1.55 Sextet 2H -S-CH₂-CH₂-CH₂-CH₃

~1.38 Sextet 2H -S-CH₂-CH₂-CH₂-CH₃

~0.90 Triplet 3H -S-CH₂-CH₂-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~178 COOH

~35 -S-CH₂-CH₂-COOH

~32 -S-CH₂-CH₂-CH₂-CH₃

~31 -S-CH₂-CH₂-COOH

~28 -S-CH₂-CH₂-CH₂-CH₃

~22 -S-CH₂-CH₂-CH₂-CH₃

~13 -S-CH₂-CH₂-CH₂-CH₃

Table 3: Expected IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong O-H stretch (Carboxylic Acid)

2960, 2930, 2870 Medium-Strong C-H stretch (Alkyl)

1700-1725 Strong C=O stretch (Carboxylic Acid)

1410-1440 Medium C-O-H bend

1210-1320 Medium C-O stretch

600-700 Weak-Medium C-S stretch

Table 4: Expected Mass Spectrometry Fragmentation
m/z Interpretation

162 [M]⁺ (Molecular Ion)

117 [M - COOH]⁺

89 [M - CH₂CH₂COOH]⁺

73 [CH₂CH₂COOH]⁺

57 [C₄H₉]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: 5-10 mg of 3-(butylthio)propanoic acid is dissolved in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a pulse angle of 30-45

degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or

32) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse

sequence. A larger number of scans (typically 1024 or more) and a longer relaxation delay

(2-5 seconds) are required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: For a liquid sample, a thin film is prepared between two sodium

chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet is

prepared by grinding a small amount of the sample with KBr powder and pressing it into a

transparent disk.

Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet)

is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS) for sample introduction and separation.

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or

dichloromethane) at a low concentration (e.g., 1 mg/mL).

Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray

Ionization (ESI) is typically used for LC-MS.

Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on

their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 3-
(butylthio)propanoic acid using the described spectroscopic techniques.
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Caption: Workflow for Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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